molecular formula C19H18O4 B5712499 ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5712499
M. Wt: 310.3 g/mol
InChI Key: FAPWVEJSPTWFBZ-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.

    Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(methoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-(phenoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-(benzyloxy)-2-ethyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)23-17-10-9-15(11-16(17)18)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWVEJSPTWFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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